![molecular formula C6H8N2O2 B2889936 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid CAS No. 2098110-76-8](/img/structure/B2889936.png)
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid
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Overview
Description
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol It is characterized by a spirocyclic structure containing a diaza group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the diaza and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The diaza group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carboxylic acid group can also interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s overall effects in biological systems .
Comparison with Similar Compounds
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid can be compared with other spirocyclic compounds containing diaza and carboxylic acid groups. Similar compounds include:
5-Azaspiro[2.4]heptane-5-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position and nature of the functional groups.
1,2-Diazaspiro[2.4]heptane-5-carboxylic acid: Another related compound with slight variations in the ring system and functional groups.
The uniqueness of this compound lies in its specific structural arrangement and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (CAS No. 2098110-76-8) is a bicyclic compound notable for its unique spiro structure, which incorporates two nitrogen atoms within a seven-membered ring system. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N2O2, with a molecular weight of approximately 140.14 g/mol. Its spirocyclic nature contributes to interesting conformational dynamics that can influence its interactions in biological systems.
Property | Value |
---|---|
Molecular Formula | C6H8N2O2 |
Molecular Weight | 140.14 g/mol |
Structure Type | Spirocyclic |
Functional Groups | Carboxylic acid |
Synthesis and Derivatives
The synthesis of this compound typically involves the formation of the spirocyclic ring followed by the introduction of diaza and carboxylic acid groups. Various derivatives are synthesized to enhance biological activity, which are then evaluated for their pharmacological properties.
Pharmacological Properties
Research indicates that this compound exhibits promising pharmacological properties, making it a candidate for drug development:
- Anticancer Activity : Certain derivatives have shown activity against specific cancer cell lines, with studies indicating potential mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antibiotic scaffold.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown that some derivatives may mitigate neuronal damage in models of neurodegenerative diseases.
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A derivative of this compound was tested against human breast cancer cells (MCF-7). Results indicated that the compound induced apoptosis with an IC50 value of 15 µM, suggesting significant anticancer potential .
- Antimicrobial Evaluation : In vitro assays demonstrated that a specific derivative exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Neuroprotection Study : A derivative was evaluated in a mouse model of Alzheimer’s disease and showed a reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : Binding affinity studies suggest that it may interact with various biological receptors, influencing signaling pathways relevant to cancer and inflammation.
- Cellular Uptake : Enhanced cellular uptake observed in certain derivatives indicates improved bioavailability and efficacy in target tissues.
Research Findings
Research continues to explore the full potential of this compound:
- Binding Affinity Studies : Quantitative data on binding affinities reveal that some derivatives have high selectivity for specific targets, which is crucial for minimizing side effects during therapeutic applications.
- Toxicity Profiles : Comprehensive toxicity assessments are ongoing to ensure safety in potential clinical applications.
Properties
IUPAC Name |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5(10)4-1-2-6(3-4)7-8-6/h4H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDABLSHZXJGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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